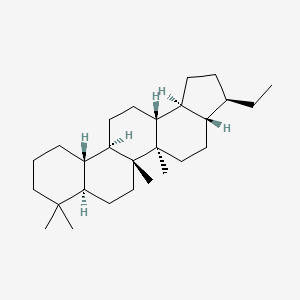
5-(Chloromethyl)pyridine-2-carbaldehyde
Descripción general
Descripción
5-(Chloromethyl)pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine derivative and is widely used in organic synthesis as an intermediate for the preparation of various organic compounds.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)pyridine-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile and undergo various reactions such as nucleophilic substitution, addition, and condensation reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit mild toxicity and can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(Chloromethyl)pyridine-2-carbaldehyde in lab experiments is its relatively simple synthesis method, which makes it easily accessible. However, its mild toxicity and potential for causing irritation to the skin, eyes, and respiratory system can be a limitation for its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-(Chloromethyl)pyridine-2-carbaldehyde. One of the major directions is to study its potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Another direction is to investigate its mechanism of action and its biochemical and physiological effects in more detail. Additionally, there is a need to develop safer and more efficient synthesis methods for this compound. Overall, the future research on this compound has the potential to lead to significant advancements in various fields of scientific research.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)pyridine-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block for the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
5-(chloromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDZVBVUEXXNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{[4-(Aminomethyl)phenyl]methyl}imidazolidin-2-one](/img/structure/B3282648.png)

![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)


![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)


